ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Research could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its interaction with biological targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its incorporation into polymers or other materials could lead to innovative applications in electronics, coatings, or pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to a cascade of biochemical events. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate include other thiazole derivatives, pyrrolidine derivatives, and thiophene-containing compounds. Examples include:
- Ethyl 2-(4-methylphenyl)-4,5-dioxopyrrolidine-1-carboxylate
- 2-(Thiophen-2-yl)-4-methylthiazole-5-carboxylic acid
- 3-(4-Methylphenyl)-2-thioxo-4,5-dihydro-1H-pyrrol-1-yl acetate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse reactivity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring multiple functional groups, including thiazole and pyrrolidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The molecular formula of the compound is C25H24N2O5S with a molecular weight of approximately 496.6 g/mol. Its structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl groups and heterocyclic rings suggests potential mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. This compound may demonstrate efficacy against various bacterial strains and fungi due to its ability to disrupt microbial cell wall synthesis or function.
Anticancer Properties
Preliminary studies suggest that compounds with thiazole and pyrrolidine moieties can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways affected by this compound.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could make it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Activity : In vitro assays demonstrated that derivatives of this compound could reduce the viability of breast cancer cells by up to 70% after 48 hours of treatment. The mechanism was linked to cell cycle arrest at the G1 phase.
- Anti-inflammatory Response : Research indicated that a related thiazole compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 50%, suggesting a strong anti-inflammatory potential.
Data Table: Summary of Biological Activities
Biological Activity | Test Organism/Cell Line | Concentration | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant growth inhibition |
Antimicrobial | Escherichia coli | 10 µg/mL | Significant growth inhibition |
Anticancer | MCF-7 (breast cancer) | Varies | Up to 70% reduction in viability |
Anti-inflammatory | LPS-stimulated macrophages | N/A | 50% reduction in TNF-alpha |
Properties
Molecular Formula |
C23H20N2O5S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 2-[4-hydroxy-2-(4-methylphenyl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O5S2/c1-4-30-22(29)20-13(3)24-23(32-20)25-17(14-9-7-12(2)8-10-14)16(19(27)21(25)28)18(26)15-6-5-11-31-15/h5-11,17,27H,4H2,1-3H3 |
InChI Key |
YNZPZNYMRLRGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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